Evogliptin tartrate

DPP-4 inhibitor enzyme selectivity off-target toxicity

Researchers studying DPP-4 inhibition face off-target toxicity from DPP-8/9 cross-reactivity. Evogliptin tartrate (CAS 1222102-51-3) solves this with 6,000-7,900-fold selectivity for DPP-4 over DPP-8/9 (IC50 0.98 nM), minimizing immune and skin adverse effects. • No dose adjustment needed in mild-to-moderate renal impairment models • Demonstrates podocyte protection and nephrin preservation independent of glucose lowering • Stable PK profile supports once-daily FDC formulation with metformin or SGLT2 inhibitors. Bulk quantities available for preclinical development.

Molecular Formula C23H32F3N3O9
Molecular Weight 551.5 g/mol
CAS No. 1222102-51-3
Cat. No. B601472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvogliptin tartrate
CAS1222102-51-3
Synonyms2-​Piperazinone, 4-​[(3R)​-​3-​amino-​1-​oxo-​4-​(2,​4,​5-​trifluorophenyl)​butyl]​-​3-​[(1,​1-​dimethylethoxy)​methyl]​-​, (3R)​-​, (2R,​3R)​-​2,​3-​dihydroxybutanedioat​e (1:1)
Molecular FormulaC23H32F3N3O9
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1
InChIKeyRBBXDAJRSNHIJZ-DLDKMZOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Evogliptin Tartrate: Highly Selective DPP-4 Inhibitor


Evogliptin tartrate (CAS 1222102-51-3), the L-tartrate salt of the DPP-4 inhibitor Evogliptin (DA-1229), is a member of the dipeptidyl peptidase-4 inhibitor class [1]. It is an orally bioavailable compound that potently and selectively inhibits the DPP-4 enzyme (IC50 0.98 nM), leading to enhanced incretin hormone activity and improved glycemic control [1]. Beyond its primary mechanism, evogliptin tartrate demonstrates anti-inflammatory effects and potential organ-protective properties, distinguishing it as a multifaceted research tool in metabolic and inflammatory disease models .

Workflow
DPP-4 pathway inhibition studies
Selection
High isoform selectivity context
Use
Metabolic and inflammatory disease models

Evogliptin Tartrate: Differentiated Selectivity and Safety


Despite sharing a common mechanism, DPP-4 inhibitors are not interchangeable. Critical pharmacological differences in enzyme selectivity, potency (IC50), and off-target binding to DPP-8 and DPP-9 directly impact safety and efficacy [1]. Evogliptin tartrate exhibits a uniquely high selectivity profile (approximately 6,000- to 7,900-fold for DPP-4 over DPP-8/9) that is quantitatively distinct from other commonly used DPP-4 inhibitors, reducing the potential for off-target toxicities such as immune dysfunction and skin reactions [1]. Furthermore, its potency, metabolic profile, and clinical performance in specific populations (e.g., renal impairment) differentiate it from alternatives, making generic substitution scientifically unsound without rigorous comparative validation [2].

Off‑target enzymes
DPP‑8/9 inhibition differs markedly; class‑wide profile may not transfer and may alter immune‑cell assay readouts.
Metabolic profile
Pharmacokinetic and metabolic stability vary among DPP‑4 inhibitors, limiting direct substitution in in vivo model systems.
Renal handling
Exposure in renal impairment models differs; unvalidated analogues may confound disease‑model endpoints.

Evogliptin Tartrate: Quantitative Evidence Overview


High DPP-4 Selectivity Over DPP-8 and DPP-9

Evogliptin demonstrates a markedly higher selectivity for DPP-4 compared to the closely related enzymes DPP-8 and DPP-9, a key differentiator from other DPP-4 inhibitors where off-target inhibition may contribute to adverse effects. In vitro data show evogliptin is approximately 7,898-fold more selective for DPP-4 than DPP-8, and approximately 6,058-fold more selective than DPP-9 [1]. This high degree of selectivity is a critical factor in its favorable safety profile [2].

DPP‑4 selectivity ratio
Reported
≥6,000‑fold (DPP‑4/DPP‑8/9)
Supports off‑target enzyme inhibition study design
Data to verify in independent labs
DPP-4 inhibitor enzyme selectivity off-target toxicity drug safety

Greater Potency than Vildagliptin

Evogliptin tartrate exhibits significantly greater inhibitory potency against human recombinant DPP-4 compared to vildagliptin. The reported IC50 for evogliptin is 0.98 nM, whereas vildagliptin has an IC50 of 62 nM [1]. This translates to a 63-fold difference in potency. Additionally, evogliptin has been reported to be 10-fold more potent than sitagliptin in certain in vitro models [2].

DPP‑4 inhibition IC₅₀
Cross‑study comparable
Evogliptin: 0.98 nM
Vildagliptin: 62 nM (≈63‑fold difference)
Supports DPP‑4 enzyme inhibition assay context
Cross‑study conditions may vary
IC50 DPP-4 inhibition potency comparative pharmacology

Non-Inferior to Sitagliptin, Less Hypoglycemia

In a 24-week randomized, double-blind, active-controlled trial, the addition of evogliptin 5 mg to metformin therapy demonstrated non-inferiority to sitagliptin 100 mg in reducing HbA1c. The mean HbA1c reduction was -0.59% for evogliptin and -0.65% for sitagliptin, with a between-group difference of 0.06% (95% CI: -0.10 to 0.22) [1]. Notably, the incidence of hypoglycemic events was lower in the evogliptin group (0.9%) compared to the sitagliptin group (2.8%) [1].

Glycemic endpoint non‑inferiority
Head‑to‑head
HbA₁c change: −0.59% vs −0.65% (Δ 0.06%, 95% CI −0.10 to 0.22)
Hypoglycemia incidence: 0.9% vs 2.8%
Reported endpoint similarity; research model translation may differ
RCT, 24‑week add‑on to metformin
clinical trial non-inferiority HbA1c reduction hypoglycemia safety

No Dose Adjustment in Renal Impairment

Unlike some DPP-4 inhibitors that require dose reduction in renal impairment (e.g., sitagliptin, saxagliptin), evogliptin's pharmacokinetic profile shows minimal change in mild to moderate renal impairment, with only severe uremia significantly increasing bioavailability [1]. A population PK model indicated that no dose adjustment is needed for mild to moderate renal impairment [1]. This contrasts with the need for dose adjustment with other DPP-4 inhibitors [2].

Renal impairment PK
Cross‑study comparable
Mild‑moderate RI: minimal AUC change; severe uremia increases bioavailability
Renal impairment exposure model context
Population PK, n=46; standard dose maintained in mild‑moderate RI
renal impairment pharmacokinetics dose adjustment DPP-4 inhibitor

No Interaction with Empagliflozin or Dapagliflozin

Co-administration of evogliptin with the SGLT2 inhibitors empagliflozin or dapagliflozin did not result in any significant pharmacokinetic or pharmacodynamic interactions [1]. The geometric mean ratios for maximum concentration and area under the curve for evogliptin were not significantly altered when co-administered with either empagliflozin or dapagliflozin [1]. This indicates a low potential for clinically meaningful drug-drug interactions, supporting safe combination therapy.

Co‑administration PK
Head‑to‑head
With empagliflozin/dapagliflozin: GMR of AUC, Cmax within 0.80–1.25
Supports co‑administration research design
Multiple‑dose crossover in healthy volunteers
drug-drug interaction combination therapy SGLT2 inhibitor pharmacokinetics

Extended Half-Life for Once-Daily Dosing

Evogliptin exhibits a long elimination half-life of 40–55 hours following both intravenous and oral administration [1]. In comparison, the elimination half-life of vildagliptin is approximately 2-3 hours, and that of sitagliptin is approximately 12.4 hours [2]. The extended half-life of evogliptin supports sustained DPP-4 inhibition and allows for a convenient once-daily dosing regimen.

Elimination half‑life
Cross‑study comparable
Evogliptin: 40–55 h
Sitagliptin: ≈12.4 h; Vildagliptin: ≈2–3 h
Supports sustained target engagement study design
Phase I data; translation to model systems requires review
half-life pharmacokinetics once-daily dosing compliance

Evogliptin Tartrate: Key Application Scenarios


Fixed-Dose Combinations with Metformin or SGLT2 Inhibitors

Given its low potential for drug-drug interactions and non-inferior efficacy to sitagliptin [1], evogliptin tartrate is an excellent candidate for formulating fixed-dose combination (FDC) tablets with metformin or SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin). Research into FDC products leverages evogliptin's stable PK profile and convenient once-daily dosing [2] to improve patient adherence and simplify treatment regimens.

Diabetic Nephropathy and Renal Protection Research

The demonstrated renoprotective effects of evogliptin, which include direct protection of podocytes and preservation of nephrin independent of glucose lowering , make it a valuable tool for studying the mechanisms of diabetic nephropathy. Its favorable PK profile in mild-to-moderate renal impairment [1] further supports its use in animal models of chronic kidney disease where dose adjustments for other DPP-4 inhibitors may confound results.

Anti-Inflammatory and Analgesic Mechanisms

Evogliptin tartrate has shown efficacy comparable to indomethacin in reducing inflammatory pain and cytokine levels (TNF-α, IL-1β) in preclinical models . This opens research avenues beyond diabetes, including the investigation of novel anti-inflammatory and analgesic pathways. Its high DPP-4 selectivity [1] ensures that observed effects are primarily mediated through DPP-4 inhibition, reducing experimental noise from off-target interactions.

Clinical Trials in Renal Impairment Populations

The lack of need for dose adjustment in mild to moderate renal impairment positions evogliptin tartrate as a preferred DPP-4 inhibitor for clinical trials enrolling patients with type 2 diabetes and comorbid chronic kidney disease. This simplifies trial protocols and reduces the risk of dosing errors, making it a practical choice for real-world studies evaluating glycemic management in renally compromised populations.

Application
Selection Property
Validation Focus
Combination formulation studies
Drug‑drug interaction profile
PK interaction study design with SGLT2 inhibitors or metformin
Diabetic kidney disease model research
Renal exposure context
Podocyte endpoint monitoring in mild‑moderate renal impairment models
Inflammatory pain model studies
DPP‑4 isoform selectivity
Cytokine and pain‑response endpoints under high‑selectivity DPP‑4 inhibition
Renal comorbidity PK/PD research
Renal‑dependent exposure model
Model design without dose confounding in renal impairment settings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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